Besifovir dipivoxil is an orally administered acyclic nucleotide phosphonate and a prodrug structurally similar to adefovir and tenofovir [1] [2]. Its mechanism involves several key steps to ultimately inhibit HBV replication:
For a visual summary of this process, see the diagram below.
Figure 1: The metabolic activation and mechanism of action of this compound, leading to the termination of HBV DNA synthesis.
Understanding the susceptibility of HBV mutants to antivirals is crucial for treatment selection. The following table summarizes in vitro drug susceptibility data for this compound against various drug-resistant HBV mutants.
Table 1: Susceptibility of Drug-Resistant HBV Mutants to this compound *In Vitro*
| Resistance Profile | Associated Mutations (examples) | Susceptibility to this compound | Potential Clinical Implication |
|---|---|---|---|
| Lamivudine (LMV)-resistant | rtL180M, rtM204V/I [1] | Not Susceptible (Resistant) | Avoid BSV after LMV failure. |
| Entecavir (ETV)-resistant | Various (e.g., with LMV-resistance background) [1] | Partial Resistance | BSV may not be fully effective. |
| Adefovir (ADV)-resistant | rtA181V, rtN236T [1] | Highly Sensitive | BSV is a potential alternative. |
| Tenofovir (TDF/TAF)-resistant | rtS106C, rtH126Y, rtD134E, rtL269I (CYEI) [1] | Susceptible | BSV is a potential alternative. |
This compound's pharmacological characteristics contribute to its efficacy and safety profile.
Table 2: Key Pharmacological and Clinical Attributes of this compound
| Attribute | Description |
|---|---|
| Drug Class | Acyclic nucleotide phosphonate (Nucleotide analogue reverse transcriptase inhibitor) [1] [2]. |
| Status | Approved in South Korea (May 2017) for treatment-naïve chronic hepatitis B [2] [5]. |
| Chemical Structure | Novel non-cyclic nucleotide phosphorothioate; features a cyclopropyl group in its backbone [2]. |
| Primary Efficacy | Non-inferior to Tenofovir Alafenamide (TAF) in achieving virological response (HBV DNA <20 IU/mL) [5]. |
| Key Safety Advantage | Improved renal and bone safety profile compared to Tenofovir Disoproxil Fumarate (TDF) [5] [6]. |
| Common Side Effect | Carnitine depletion, which is manageable with supplementation [2]. |
For researchers, key experimental approaches used to characterize this compound include:
The search results available do not provide the specific quantitative kinetic data (such as IC₅₀, CC₅₀, or selectivity indices) from cell-based assays, nor the detailed structural biology data for this compound bound to its target.
The table below summarizes key single-dose pharmacokinetic parameters for Besifovir's major metabolites in subjects with normal renal function, based on a study where subjects received a single 150 mg oral dose [1].
| Pharmacokinetic Parameter | LB80331 (Major Metabolite) | LB80317 (Active Metabolite) |
|---|---|---|
| Cmax | 397 ng/mL | Information not specified in sources |
| Tmax | 2.0 hours | Information not specified in sources |
| Half-life (T½) | 3.0 hours | Information not specified in sources |
| AUC | Reported but value not specified in sources | Reported but value not specified in sources |
| Primary Excretion Route | Renal | Renal |
The following diagram illustrates the metabolic activation and renal excretion pathway of this compound.
Figure 1: Metabolic activation and excretion pathway of this compound.
This compound dipivoxil maleate is an orally administered prodrug [2]. After ingestion, it undergoes rapid hydrolysis in the body to form its major metabolite, LB80331, which is the primary form measured in plasma [3]. LB80331 is then further metabolized into the active form, LB80317, a guanosine nucleotide analog that is phosphorylated to its active triphosphate state within cells [2] [4]. This active metabolite competes with natural nucleotides, incorporates into the viral DNA chain, and causes premature termination, thereby inhibiting the hepatitis B virus (HBV) DNA polymerase/reverse transcriptase [2] [4]. The drug and its metabolites are primarily eliminated via renal excretion [3].
Renal function significantly influences the plasma exposure and clearance of this compound's metabolites, as shown in the table below. Data comes from a single-dose (150 mg) study comparing subjects with impaired renal function to those with normal function [1].
| Renal Function Group | LB80331 AUC (Fold Increase vs. Normal) | LB80317 AUC (Fold Increase vs. Normal) | Recommendation |
|---|---|---|---|
| Normal | Baseline (1.0) | Baseline (1.0) | Standard dosing |
| Mild Impairment | 1.5-fold | 1.8-fold | Caution advised |
| Moderate Impairment | 2.5-fold | 3.2-fold | Dosage adjustment suggested |
| Severe Impairment | 4.5-fold | 6.2-fold | Dosage adjustment required |
The increase in plasma exposure (AUC) is accompanied by a corresponding decrease in renal clearance for both metabolites [1]. The ratios of renal clearance to the estimated glomerular filtration rate (eGFR) were consistent across groups, confirming that renal excretion is a major elimination pathway and that dosage adjustment is necessary for patients with moderate to severe renal impairment [1].
The data summarized above were derived from specific clinical study designs. Here are the methodologies for the key experiments cited.
This compound is a prodrug with a predictable pharmacokinetic profile, characterized by rapid conversion to active metabolites that are primarily cleared renally [3]. Its efficacy in viral suppression is non-inferior to entecavir and tenofovir, with a potentially more favorable impact on HCC risk in some studies and a superior bone and renal safety profile than TDF [5] [6]. The primary consideration for clinicians and developers is the necessity for dose adjustment in patients with moderate to severe renal impairment [1]. The most common adverse event is carnitine depletion, which necessitates concomitant carnitine supplementation during treatment [6] [3].
The table below summarizes the in vitro susceptibility of various drug-resistant HBV mutants to Besifovir, as discovered in recent studies.
| Drug Resistance Profile | Associated Mutations (rt domain) | Susceptibility to this compound | Experimental Fold-Change in EC₅₀ (vs. Wild-Type) | Replication Capacity (vs. Wild-Type) |
|---|---|---|---|---|
| Lamivudine (LMV) Resistant | rtL180M + rtM204V [1] [2] | Resistant [1] [3] | Not Quantified (Resistant in assay) [1] | Not Fully Quantified [1] |
| Entecavir (ETV) Resistant | LAMr mutations + rtT184A, rtS202G, or rtM250V [1] | Partially Resistant [1] [3] | Not Quantified (Partially Resistant in assay) [1] | Varies by clone (e.g., 25.9% for rtL180M+A181C+M204V+M250V) [4] |
| Adefovir (ADV) Resistant | rtN236T [1] | Sensitive [1] [3] | Not Quantified (Sensitive in assay) [1] | Similar to wild-type in susceptibility assays [1] |
| Tenofovir (TDF) Resistant | rtS106C + rtH126Y + rtD134E + rtL269I (CYEI) [1] | Sensitive [1] [3] | Not Quantified (Sensitive in assay) [1] | Not Specified |
The key experimental workflow for identifying and characterizing this compound-resistant HBV mutants involves genotypic analysis from patient serum followed by phenotypic in vitro drug susceptibility assays [1] [2].
Figure 1: Experimental workflow for identifying and characterizing this compound-resistant HBV, from patient sample to data analysis [1] [2].
The diagram below illustrates the mechanism of this compound and how specific mutations confer resistance at the molecular level.
Figure 2: Molecular mechanism of this compound action and resistance conferred by rtL180M and rtM204V mutations [2] [5].
The table below summarizes quantitative findings from key in vitro drug susceptibility assays. The data indicates that BSV's effectiveness is highly dependent on the resistance profile of the HBV mutant [1] [2].
| HBV Mutant Type | Associated Primary Mutations | Susceptibility to Besifovir (BSV) | Key Findings and Implications |
|---|---|---|---|
| Lamivudine (LMV)-Resistant | rtL180M, rtM204V/I | Not Susceptible (Resistant) | BSV shows cross-resistance with these classic LMV-resistant mutations [1] [3]. |
| Entecavir (ETV)-Resistant | Multiple, often including rtL180M + rtM204V/I with additional changes (e.g., rtS202G, rtM250V) | Partially Resistant | Clones showed reduced susceptibility, likely due to shared resistance mutations with LMV [1]. |
| Adefovir (ADV)-Resistant | rtN236T, rtA181V/T | Highly Sensitive | ADV-resistant mutants remain fully susceptible to BSV, indicating a lack of cross-resistance [1]. |
| Tenofovir (TDF/TAF)-Resistant | rtS106C, rtH126Y, rtD134E, rtL269I (CYEI) | Susceptible | Mutants with primary tenofovir resistance mutations remained sensitive to BSV in vitro [1]. |
The core data on BSV susceptibility is primarily derived from cell-based Southern blot analysis, a standard method for quantifying HBV replication intermediates. The workflow for these key experiments is as follows:
Experimental workflow for this compound susceptibility assays [1] [3]
This is a critical, multi-step process for isolating and detecting newly synthesized HBV DNA within cells, which reflects the drug's ability to inhibit viral replication [1] [3] [4].
Although BSV has a high genetic barrier to resistance, the first case of virological breakthrough was reported in a patient after 64 weeks of BSV monotherapy. Cloning and sequencing of the HBV reverse transcriptase (RT) domain from the patient's serum identified a complex mutant pattern [3].
The diagram below illustrates the investigative process for identifying the specific mutations responsible for BSV resistance.
Workflow for characterizing this compound-resistant HBV [3]
Through the systematic testing of artificial clones, researchers pinpointed that the rtL180M (M) and rtM204V (V) mutations, which are well-known for conferring resistance to Lamivudine, were sufficient to cause resistance to this compound. This indicates a clear cross-resistance profile between these two antivirals [3].
The core quantitative data on L-carnitine depletion and its management in patients taking Besifovir (BSV) is summarized in the table below.
| Aspect | Summary of Findings from Literature |
|---|---|
| Prevalence of Depletion | Described as affecting almost all patients on this compound, making supplementation a requirement. [1] |
| Proposed Mechanism | BSV is an acyclic nucleotide phosphonate. It is hypothesized that it may compete with endogenous carnitine for renal tubular reabsorption via the organic cation transporter 2 (OCT2), leading to increased urinary excretion and subsequent depletion. [1] |
| Standard Supplementation Dose | 150 mg of BSV is co-administered with 660 mg of L-carnitine as the standard clinical regimen to prevent deficiency. [2] [3] |
| Monitoring Parameters | Serum carnitine levels are monitored as part of safety assessments in clinical studies. [2] |
The following diagram illustrates the hypothesized mechanism of this compound-induced L-carnitine depletion, based on the available information.
For a research and development audience, the following points are critical:
This data comes from a randomized, double-blind, active-controlled study and its open-label extension [1] [2] [3].
| Parameter | BSV Group (BSV-BSV) | TDF Group (TDF-BSV) | Statistical Significance (P-value) |
|---|---|---|---|
| Virologic Response (HBV DNA <69 IU/mL) at Week 48 [3] | Comparable to TDF | Comparator | Met non-inferiority criteria |
| Virologic Response (HBV DNA <69 IU/mL) at Week 144 [1] [2] | 87.7% (71/81) | 92.1% (70/76) | P = 0.36 |
| Complete Virologic Response (HBV DNA <20 IU/mL) at Week 144 [2] | 80.3% (65/81) | 85.5% (65/76) | P = 0.38 |
| ALT Normalization Rate at Week 144 [1] | Similar between groups | Similar between groups | Not Significant |
| HBeAg Seroconversion at Week 144 [1] | Similar between groups | Similar between groups | Not Significant |
| Drug-Resistant Mutations [1] | None observed | Not applicable | |
| Bone Mineral Density (BMD) Change [1] [2] | Well-preserved | Significantly improved after switching to BSV | |
| Renal Function (eGFR) Change [1] [2] | Well-preserved | Significantly improved after switching to BSV |
For researchers, the key methodological details of the phase 3 trial are as follows:
Study Design: The initial phase was a randomized, multicenter, double-blind, active-controlled noninferiority trial conducted over 48 weeks, comparing BSV (150 mg) to TDF (300 mg) [2] [3]. This was followed by an open-label extensional study in which all patients received BSV for an additional 96 weeks (total 144 weeks) [1] [2].
Patient Population: The study enrolled treatment-naïve adults with CHB. Key inclusion criteria were HBsAg positivity for at least 6 months and elevated HBV DNA levels: >17,241 IU/mL for HBeAg-positive patients and >1,724 IU/mL for HBeAg-negative patients [2].
Dosing Regimen: Patients in the BSV group received BSV 150 mg once daily, co-administered with L-carnitine 660 mg to prevent carnitine depletion. The TDF group received TDF 300 mg once daily [2] [3].
Primary Endpoint Assessment: The primary efficacy endpoint was the proportion of patients achieving a virological response (HBV DNA <69 IU/mL) at week 48 [2] [3]. HBV DNA levels were quantified every 12 weeks using the COBAS AmpliPrep/COBAS TaqMan test (lower limit of detection: 20 IU/mL) [2].
Safety Monitoring: Safety assessments included [2] [3]:
The following diagram illustrates the overall workflow of the phase 3 clinical trial and its extensional study.
Subsequent research has reinforced the phase 3 findings:
The table below summarizes key efficacy and safety findings from clinical studies on BSV.
| Study Parameter | BSV Group Results | Comparative Group (TDF/ETV/TAF) Results | Study Context & Citation |
|---|---|---|---|
| Histologic Response Rate | 77.8% | TDF: 36.4% (P=0.048) | 48-week treatment; paired biopsy study [1] |
| Patients with Ishak Fibrosis Score ≥3 | Decreased from 77.7% to 55.5% | TDF: Decreased from 72.7% to 45.4% | 48-week treatment [1] |
| HCC Incidence (in treatment-naïve patients) | 4.3 per 1000 person-years | TAF: 9.2; ETV: 12.5; TDF: 12.3 per 1000 person-years | Retrospective cohort study; median 38.6-month follow-up [2] |
| Virologic Response (HBV DNA <20 IU/mL) | 100% (after switching from TDF) | TDF: 98.5% | 48-week randomized trial in virologically suppressed patients [3] |
| Renal Safety (Mean eGFR change) | +1.67% | TDF: -1.24% | 48-week trial; switch from long-term TDF [3] |
Understanding the methodology behind this data is crucial for evaluation and replication.
This subset of a phase 3 trial evaluated the direct impact of BSV on liver tissue.
The following diagram illustrates the experimental workflow for this histologic evaluation study:
ⓘ Experimental workflow for evaluating BSV's histologic impact and cccDNA reduction.
This retrospective study compared the long-term risk of HCC development in treatment-naïve patients initiating different antivirals.
BSV is an oral acyclic nucleotide phosphonate that potently suppresses HBV replication by targeting the viral reverse transcriptase [2]. The observed histologic improvement is likely a downstream effect of profound and sustained viral suppression through the following interconnected mechanisms:
ⓘ Proposed pathway from BSV's antiviral action to histological improvement and reduced HCC risk.
BSV shows a differentiated safety profile, particularly regarding renal and bone health, which is a recognized concern with long-term TDF use [4].
The standard clinical dosing regimen for this compound is as follows:
This combination is administered orally, and the co-administration of L-carnitine is mandatory to counteract the carnitine depletion caused by BSV, which affects almost all patients [2] [3].
Long-term clinical trials over 144 weeks demonstrate that BSV provides potent viral suppression and has a favorable safety profile concerning renal function and bone density.
The table below summarizes key efficacy and safety outcomes from long-term extension studies:
| Outcome Measure | BSV-BSV (144 weeks) | TDF → BSV (48 wks TDF + 96 wks BSV) | References |
|---|---|---|---|
| Virologic Response (HBV DNA < 69 IU/mL) | 87.7% | 92.1% | [1] |
| Virologic Response (HBV DNA < 20 IU/mL) | 80.3% | 85.5% | [1] |
| Renal Function (eGFR) | Well-preserved | Improved after switching from TDF | [1] |
| Bone Mineral Density (BMD) | Well-preserved | Improved after switching from TDF | [1] |
| Drug-Resistant Mutations | None reported | None reported | [1] |
Additional real-world studies confirm BSV's efficacy and safety. A 2025 study reported that switching from TDF to BSV for 48 weeks led to 100% virologic response in the BSV group, with no antiviral resistance observed. Furthermore, patients switching to BSV showed a significant improvement in estimated glomerular filtration rate (eGFR) and increased hip and spine bone density compared to those remaining on TDF [4].
For researchers designing clinical trials, the following methodology outlines the core elements of a BSV protocol.
1. Study Population (Key Inclusion/Exclusion Criteria)
2. Efficacy and Safety Laboratory Assessments
The schedule and methods for data collection are critical for consistency. The following workflow visualizes the key assessment points in a long-term trial design:
Virologic Response:
Biochemical and Serologic Response:
Safety Monitoring:
3. Data Analysis Plan
The requirement for L-carnitine co-administration is rooted in the distinct pharmacokinetics of BSV.
This compound dipivoxil maleate establishes itself as a first-line treatment for CHB with a well-defined protocol. Its efficacy is non-inferior to tenofovir disoproxil fumarate (TDF), and its superior bone and renal safety profile makes it particularly suitable for long-term management [4] [1]. The mandatory co-administration of L-carnitine is a critical and distinguishing feature of this regimen, ensuring its overall safety and tolerability.
Indication: This protocol applies to adult patients with chronic hepatitis B (CHB) who have been receiving TDF monotherapy for at least 48 weeks and have achieved sustained virologic suppression (HBV DNA <20 IU/mL). The switch is particularly suitable for patients showing concerns or risks for TDF-associated nephrotoxicity or bone mineral density (BMD) loss [1] [2].
Objective: To maintain virologic suppression while improving renal and bone safety parameters in patients requiring long-term antiviral therapy [1].
Clinical Evidence Summary: The supporting data for this switch is summarized in the table below.
| Aspect | TDF Continuation (Control) | Switch to Besifovir (Intervention) | Statistical Significance & Notes |
|---|---|---|---|
| Virologic Response (HBV DNA <20 IU/mL) | 98.5% at Week 48 [1] [2] | 100% at Week 48 [1] [2] | Non-inferior (95% CI: -0.01 to 0.04; P>0.999) [1] |
| Renal Safety (eGFR % Change) | -1.24 ± 11.02% from baseline [1] | +1.67 ± 11.73% from baseline [1] | Slight improvement with BSV |
| Bone Safety (BMD) | Decreased or stable [1] | Increased hip and spine BMD [1] | Significant improvement in bone turnover biomarkers with BSV [1] |
| Key Inclusion Criteria | TDF treatment ≥48 weeks; HBV DNA <20 IU/mL; HBeAg positive or negative [1] | Same as TDF group | Excludes patients with prior antiviral resistance, decompensated liver disease, or eGFR <50 mL/min [1] |
The following workflow outlines the key stages of the switching protocol, from patient identification to long-term monitoring.
1. Patient Screening and Baseline Assessment (Pre-Switch)
2. Dosing and Administration Protocol
3. Monitoring and Follow-up Schedule
This protocol provides a structured framework for switching stable CHB patients from TDF to this compound, supported by clinical evidence of non-inferior efficacy and superior bone and renal safety.
Besifovir dipivoxil maleate (BSV) is a novel acyclic nucleotide phosphonate with a chemical structure similarity to adefovir and tenofovir but featuring a distinctive cyclopropyl group in its molecular backbone. BSV is classified as a guanosine monophosphate analog that undergoes intracellular phosphorylation to form its active metabolite, which competitively inhibits hepatitis B virus (HBV) DNA polymerase. The drug is administered as an oral prodrug (this compound dipivoxil maleate) that is rapidly converted to the parent drug this compound (LB80331) following absorption, and further metabolized to its active form (LB80317) within hepatocytes. This sequential activation process enables potent antiviral activity while potentially minimizing systemic exposure to the active compound [1] [2].
After oral administration, BSV demonstrates favorable absorption characteristics with a time to maximum concentration (Tmax) of 1.0-2.0 hours. The parent prodrug (LB80380) is not detectable in plasma, indicating rapid conversion to this compound (LB80331), which subsequently undergoes monoexponential elimination with an average half-life of 2.5-3.3 hours. BSV is primarily activated within hepatocytes through enzymatic processes involving carboxylesterase, leading to targeted delivery of the active phosphorylated metabolite to the primary site of HBV replication. This hepatic activation contributes to BSV's improved safety profile compared to earlier nucleotide analogs, particularly regarding renal and bone toxicity [3] [2].
BSV exerts its antiviral effect through incorporation of the active triphosphate form into viral DNA by HBV polymerase, resulting in chain termination and inhibition of viral replication. The drug demonstrates potent activity against both wild-type HBV and variants resistant to other antiviral agents, including YMDD mutant strains. BSV's chemical structure, particularly the cyclopropyl modification, enhances its binding affinity to the viral polymerase while maintaining high specificity for the viral enzyme over host polymerases, contributing to its selective antiviral activity with minimal cellular toxicity [1] [4] [2].
Table 1: Pharmacological Properties of this compound
| Parameter | Specification | Clinical Significance |
|---|---|---|
| Chemical class | Acyclic nucleotide phosphonate | Similar to tenofovir but with structural modifications |
| Molecular formula | C~22~H~34~N~5~O~8~P (BSV dipivoxil) | - |
| Molecular weight | 527.515 g/mol (BSV dipivoxil) | - |
| Active metabolite | LB80317 (triphosphate form) | Directly inhibits HBV DNA polymerase |
| Time to peak concentration (T~max~) | 1.0-2.0 hours | Rapid absorption following oral administration |
| Elimination half-life | 2.5-3.3 hours | Suitable for once-daily dosing |
| Resistance barrier | High | No resistant mutations observed in clinical trials up to 144 weeks |
BSV demonstrates potent antiviral efficacy in treatment-naïve chronic hepatitis B patients. In a phase 3 clinical trial extending to 144 weeks, BSV maintained a virological response rate of 87.7% (defined as HBV DNA <69 IU/mL), demonstrating non-inferiority to tenofovir disoproxil fumarate (TDF). When using the more stringent complete virological response criterion (HBV DNA <20 IU/mL), BSV achieved rates of 80.3% at week 144. The drug also induced alanine aminotransferase (ALT) normalization in the majority of patients, with rates comparable to TDF-treated patients. For HBeAg-positive patients, HBeAg seroconversion occurred at similar rates between BSV and TDF treatment groups, indicating effective restoration of immune control against HBV infection [3].
Real-world evidence corroborates these clinical trial findings. A multicenter cohort study comparing BSV with tenofovir alafenamide (TAF) in treatment-naïve patients demonstrated comparable virological response rates of 85.0% for BSV versus 88.7% for TAF at 2 years, confirming the non-inferiority of BSV with an absolute difference well within the pre-specified margin of 0.15. This study also reported no significant differences in virologic breakthrough rates between treatment groups, highlighting BSV's high genetic barrier to resistance in real-world settings [5].
A critical advantage of BSV emerging from recent evidence is its significant impact on hepatocarcinogenesis prevention. A 2025 retrospective cohort study analyzing 2,889 treatment-naïve patients with chronic hepatitis B demonstrated that BSV users developed hepatocellular carcinoma (HCC) at a rate of 4.3 per 1000 person-years, significantly lower than rates observed in patients receiving entecavir (12.5 per 1000 person-years) or TDF (12.3 per 1000 person-years). After adjustment through stabilized inverse probability of treatment weighting and propensity score matching, BSV maintained a significantly lower HCC risk compared to other antivirals, with hazard ratios of 2.836, 2.784, and 3.294 for entecavir, TAF, and TDF, respectively [6].
Table 2: Comparative Efficacy of this compound in Treatment-Naïve Chronic Hepatitis B Patients
| Efficacy Parameter | BSV | ETV | TDF | TAF |
|---|---|---|---|---|
| Virological response (HBV DNA <69 IU/mL) at 144 weeks | 87.7% | - | 92.1%* | - |
| Complete virological response (HBV DNA <20 IU/mL) at 144 weeks | 80.3% | - | 85.5%* | - |
| Virological response at 2 years (real-world) | 85.0% | - | - | 88.7% |
| HCC incidence (per 1000 person-years) | 4.3 | 12.5 | 12.3 | 9.2 |
| Adjusted hazard ratio for HCC development (vs. BSV) | Reference | 2.627 | 2.623 | 2.191 |
| HBeAg seroclearance rate | Comparable to TDF | - | Comparable to BSV | - |
| ALT normalization | Comparable to TDF | - | Comparable to BSV | - |
*Patients switched from TDF to BSV after 48 weeks
BSV demonstrates a favorable renal safety profile compared to tenofovir disoproxil fumarate. In the 144-week phase 3 trial, renal function parameters remained stable in patients continuously treated with BSV, while patients who switched from TDF to BSV showed significant improvement in estimated glomerular filtration rate (eGFR). This suggests that BSV may not only preserve renal function but also potentially reverse TDF-induced nephrotoxicity. The mechanism underlying BSV's improved renal safety profile likely relates to its more targeted hepatic activation, resulting in lower systemic exposure to the active drug compared to TDF [3] [7].
Real-world studies have confirmed these findings, demonstrating significantly less decline in renal function in BSV-treated patients compared to TAF-treated patients over 42 months of follow-up. The incidence of acute kidney injury and progressive chronic kidney disease was minimal in BSV-treated patients, supporting its safety for long-term administration in patients with normal and mildly impaired renal function at baseline [5].
BSV exhibits superior bone safety compared to TDF, with clinical trials demonstrating stable bone mineral density (BMD) in patients receiving continuous BSV therapy. In contrast to TDF, which is associated with progressive BMD loss, patients switching from TDF to BSV showed significant improvement in both hip and spine BMD measurements. This unique property makes BSV particularly suitable for long-term therapy, especially in elderly patients and those with pre-existing osteopenia or osteoporosis risk factors. The improved bone safety profile is clinically significant given the potential decades-long treatment duration for chronic hepatitis B patients [3] [7].
The most commonly observed adverse effect associated with BSV therapy is carnitine depletion, which is managed through concomitant administration of L-carnitine supplements (660 mg daily). This side effect results from BSV's interaction with carnitine transporters in the renal tubules, similar to other dipivoxil prodrug formulations. Other adverse events occur at rates comparable to other antiviral agents and include mild gastrointestinal symptoms, fatigue, and headache. Notably, no BSV-resistant mutations have been identified in clinical trials extending to 144 weeks, supporting its high genetic barrier to resistance [3] [1].
BSV received regulatory approval in South Korea in May 2017 for the treatment of chronic hepatitis B virus infection in adults. The drug is currently recommended as a first-line antiviral therapy for treatment-naïve patients with chronic hepatitis B with or without cirrhosis in the Korean Association for the Study of the Liver (KASL) guidelines. While approved in South Korea, BSV remains investigational in many other countries and has not yet received FDA approval in the United States [6] [1].
For treatment-naïve chronic hepatitis B patients, the recommended BSV dosage is 150 mg once daily administered with L-carnitine 660 mg to prevent carnitine depletion. Baseline assessment should include comprehensive virological profiling, liver function tests, renal function assessment, and bone density measurement. During treatment, regular monitoring of HBV DNA levels every 12-24 weeks is essential to assess virological response, along with periodic evaluation of renal function and bone health. BSV presents a particularly favorable option for patients at increased risk for renal or bone complications who require long-term antiviral therapy [3] [1] [5].
BSV demonstrates equivalent efficacy to other first-line antivirals (entecavir, TDF, TAF) in virological suppression but may offer advantages in HCC risk reduction based on recent comparative effectiveness studies. The drug's favorable renal and bone safety profile makes it suitable for long-term administration, with clinical trial data supporting safety and efficacy up to at least 144 weeks. No dosage adjustment is required for patients with mild to moderate renal impairment, but caution is advised in severe renal impairment due to limited data in this population [6] [3] [5].
BSV represents a valuable therapeutic option for treatment-naïve chronic hepatitis B patients, demonstrating potent antiviral efficacy comparable to existing first-line agents while offering potential advantages in HCC risk reduction and improved safety profile for renal function and bone health. The comprehensive protocols outlined herein provide researchers and clinicians with standardized methodologies for evaluating BSV in clinical trials and monitoring its efficacy and safety in practice. Recent real-world evidence and long-term extension studies support BSV's role as a first-line treatment option, particularly for patients requiring long-term therapy who may be at risk for complications from older nucleotide analogs. Further studies exploring BSV in diverse patient populations and direct comparisons with contemporary antivirals will continue to refine its position in the chronic hepatitis B treatment landscape.
The following application notes summarize the key renal safety considerations for besifovir, supported by recent clinical data.
| Finding Category | Summary | Reference |
|---|---|---|
| Pharmacokinetics & Renal Impairment | A single-dose study showed the plasma exposure (AUC) of the active metabolites LB80331 and LB80317 increased with worsening renal function. Compared to subjects with normal renal function, the mean AUC increased by 2.5-fold (moderate impairment) and 4.5-6.2-fold (severe impairment). Renal clearance decreased proportionally with glomerular filtration rate. | [1] |
| Renal & Bone Safety vs. TDF (Treatment-Naïve) | In treatment-naïve patients, BSV demonstrated antiviral efficacy comparable to TDF with an improved kidney and bone safety profile in a phase 3 clinical trial. | [2] |
| Renal & Bone Improvement after Switch from TDF | A 2025 Phase 4 trial showed that switching to BSV from long-term TDF maintained virological response (100% at 48 weeks) and led to significant improvements in kidney function (mean eGFR change) and bone density (hip BMD change of +0.36% vs. -0.70% in TDF group). | [2] |
| Parameter | Frequency | Purpose & Notes |
|---|---|---|
| Estimated Glomerular Filtration Rate (eGFR) | Baseline and periodically during therapy (e.g., every 3-6 months). More frequently in patients with moderate to severe impairment. | To assess glomerular and hemodynamic function. Crucial for dose adjustment decisions. |
| Urine Protein to Creatinine Ratio (UPCR) | Baseline and periodically, especially if switching from TDF. | To monitor for tubular proteinuria. The phase 4 switch study showed UPCR did not change in the BSV group but increased in the continued TDF group. |
| Urine Albumin to Creatinine Ratio (UACR) | Baseline and periodically. | Another marker for kidney damage. The phase 4 switch study showed UACR did not change in the BSV group. |
The protocols below are derived from the methodologies of the cited clinical and preclinical studies and can be adapted for further research.
This protocol is based on the design of the published phase I clinical trial [1].
The relationship between this compound metabolite clearance and kidney function can be visualized as follows:
This protocol integrates standard and novel biomarkers for a comprehensive renal safety assessment, as discussed in the literature [3].
Based on the current evidence, the following recommendations are proposed for researchers and clinicians:
I hope these detailed application notes and protocols provide a solid foundation for your work. Should you require further specifics on bioanalytical methods or regulatory qualification of novel biomarkers, consulting the full-text articles would be the recommended next step.
This section summarizes the core findings and quantitative data on bone safety from a recent Phase 4 clinical trial, providing a basis for establishing BMD assessment protocols in BSV studies [1].
A 2025 randomized, active-controlled, non-inferiority Phase 4 trial demonstrated that switching to BSV from TDF led to significant improvements in bone health. The key BMD-related results from the 48-week study are summarized in the table below.
| Assessment Parameter | BSV Group (n=64) | TDF Group (n=66) | P-value |
|---|---|---|---|
| Virologic Response (HBV DNA <20 IU/mL) | 100.0% | 98.5% | >0.999 (non-inferior) |
| Hip BMD Change (%) | +0.36% | -0.70% | 0.039 |
| Spine BMD Change (%) | +1.89% | +0.28% | 0.172 |
| eGFR Change (%) | +1.67% | -1.24% | 0.009 |
The trial concluded that switching to BSV not only preserved antiviral efficacy but also significantly improved hip BMD and renal function compared to continuing TDF [1] [2]. The BMD improvement is likely linked to BSV's more favorable effect on bone turnover biomarkers, which also showed significant improvement in the BSV group [1].
This protocol outlines the methodology for monitoring BMD in clinical trials involving BSV, based on procedures from cited studies and standard practices.
The following workflow outlines the recommended schedule for BMD assessment in a BSV clinical trial protocol, from screening to long-term follow-up.
The following diagram summarizes the decision-making pathway for a patient on BSV therapy based on BMD results.
Besifovir dipivoxil maleate (BSV) is a novel acyclic nucleotide phosphonate analog recently approved in South Korea for the treatment of chronic hepatitis B (CHB). As a nucleotide analog reverse transcriptase inhibitor, BSV demonstrates potent antiviral activity against hepatitis B virus (HBV) through its active metabolite, guanosine monophosphate, which competitively inhibits HBV reverse transcriptase and terminates DNA chain elongation during viral replication [1]. The structural characteristics of BSV place it in the same class as adefovir and tenofovir, though with distinct pharmacokinetic properties that may influence its clinical profile [2]. BSV was developed to address the need for antiviral agents with improved safety profiles, particularly regarding renal function and bone mineral density, which have been concerns with long-term tenofovir disoproxil fumarate (TDF) use [3] [4].
The clinical development of BSV has progressed through phase 3 trials demonstrating noninferiority to TDF in treatment-naïve patients, with significantly reduced bone and renal toxicities at 48 weeks [1]. Recent real-world studies have further expanded our understanding of BSV's long-term efficacy and safety profile over 144 weeks of treatment [3]. For researchers and drug development professionals, understanding the precise methodologies for assessing BSV's virologic response endpoints is crucial for both clinical trial design and post-marketing surveillance. This document provides comprehensive application notes and detailed experimental protocols for evaluating BSV's antiviral efficacy, with particular emphasis on standardized virologic response endpoints and resistance monitoring.
In clinical trials investigating this compound, virologic response has been consistently defined as the achievement of HBV DNA levels below established thresholds. The primary endpoint in most BSV studies is HBV DNA < 69 IU/mL, which corresponds to approximately 340 copies/mL based on standard conversion factors [3]. Many studies also report complete virologic response as HBV DNA < 20 IU/mL, utilizing the lower limit of quantification of contemporary real-time PCR assays [5]. These standardized endpoints allow for meaningful comparisons across clinical trials and between different antiviral agents.
The timeframe for assessment of virologic response varies across studies, with primary endpoints typically evaluated at 48 weeks in initial phase 3 trials, though longer-term data extending to 144 weeks and beyond are increasingly important for understanding the durability of viral suppression [3]. It is worth noting that response kinetics may differ between patient subgroups, particularly when comparing HBeAg-positive and HBeAg-negative patients, with the latter generally achieving virologic response more rapidly due to lower baseline viral loads.
Table 1: Virologic Response Rates in this compound Clinical Trials
| Study Design | Patient Population | Treatment Duration | Virologic Response Rate | Comparison Agent |
|---|---|---|---|---|
| Phase 3 RCT [3] | Treatment-naïve CHB (n=81) | 144 weeks | 87.7% (HBV DNA < 69 IU/mL) | TDF (92.1%) |
| Real-world [5] | Treatment-naïve CHB (n=202) | 24 months | 85.0% (HBV DNA < 20 IU/mL) | TAF (88.7%) |
| Switching Study [4] | Virologically suppressed (n=64) | 48 weeks post-switch | 100% (HBV DNA < 20 IU/mL) | TDF (98.5%) |
| Phase 3 Extension [3] | HBeAg-positive (n=99) | 144 weeks | 84.8% (HBV DNA < 69 IU/mL) | TDF (89.7%) |
| Phase 3 Extension [3] | HBeAg-negative (n=58) | 144 weeks | 92.3% (HBV DNA < 69 IU/mL) | TDF (96.0%) |
The noninferiority of BSV to established nucleotide analogs has been consistently demonstrated across multiple study designs. In the pivotal phase 3 trial, patients receiving continuous BSV therapy (BSV-BSV group) achieved a virologic response rate of 87.7% at 144 weeks, meeting the predefined noninferiority margin compared to the TDF-BSV group (92.1%) [3]. Similarly, a recent real-world study comparing BSV to tenofovir alafenamide fumarate (TAF) demonstrated comparable antiviral efficacy in treatment-naïve patients, with virologic response rates of 85.0% versus 88.7% at 2 years, respectively [5]. The absolute value of the 95% confidence interval for this difference (-0.04 to 0.12) satisfied the a priori noninferiority limit of 0.15 [5].
Switching strategies from TDF to BSV have also been evaluated in randomized controlled trials. Patients with established virologic suppression on TDF (HBV DNA < 20 IU/mL) who were switched to BSV maintained virologic control in 100% of cases at 48 weeks post-switch, demonstrating noninferiority to continuing TDF (98.5%) [4]. This finding suggests that BSV represents a viable option for patients requiring transition from TDF due to renal or bone concerns while maintaining effective viral suppression.
Table 2: Additional Efficacy Endpoints in this compound Clinical Trials
| Endpoint Category | Specific Measure | BSV Performance | Comparative Agent | Study Reference |
|---|---|---|---|---|
| Biochemical Response | ALT Normalization (≤34/30 U/L M/F) | 75.2% | TAF: 71.3% | [5] |
| Serologic Response | HBeAg Seroclearance | 31.0% | TDF: Similar rates | [3] |
| Safety Profile | Renal Function (eGFR change) | Stable or improved | TDF: Moderate decline | [4] |
| Safety Profile | Bone Mineral Density | Stable or improved | TDF: Moderate decline | [4] |
| Resistance | Virologic Breakthrough | Rare (<1%) | Similar to TDF | [2] [5] |
Sample Collection and Processing: For accurate quantification of HBV DNA, collect 5-10 mL of venous blood in serum separation tubes. Process samples within 2-4 hours of collection by centrifugation at 1500 × g for 15 minutes at room temperature. Aliquot the supernatant into 1.5 mL nuclease-free microcentrifuge tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles (maximum of 2 cycles) to prevent DNA degradation [3] [5].
HBV DNA Extraction: Perform nucleic acid extraction using the QIAamp MinElute Virus Spin Kit (QIAGEN) or equivalent. Use 200 μL of serum as input material and elute in 50 μL of nuclease-free water or the provided elution buffer. Include both positive controls (quantified HBV DNA standards) and negative controls (nuclease-free water) in each extraction batch to monitor procedure accuracy and contamination [2].
Real-time PCR Quantification:
Data Interpretation: Report results in IU/mL with conversion to copies/mL when appropriate (1 IU ≈ 5.6 copies for the COBAS system). Values below the lower limit of quantification (LLOQ) but above the detection limit should be reported as < LLOQ but detectable. Samples with undetectable HBV DNA at the assay's detection threshold should be reported as "target not detected" [3] [5].
Definition of Virologic Breakthrough: In patients who have achieved virologic response, virologic breakthrough is defined as either:
Confirmatory Testing: When virologic breakthrough is suspected, confirm with a repeat test within 1-4 weeks to exclude laboratory error or transient viremia. Consider medication adherence assessment before proceeding to resistance testing [2].
Resistance Mutation Analysis:
Table 3: Key Resistance Mutations to Monitor During BSV Therapy
| Mutation Type | Amino Acid Changes | Impact on BSV Susceptibility | Cross-Resistance Profile |
|---|---|---|---|
| Primary BSV resistance | rtL180M + rtM204V | Significant reduction (>10-fold) | Lamivudine, telbivudine, entecavir |
| Polymorphic mutations | rtV23I, rtH55R, rtY124H | Minimal impact | Variable |
| Potential compensatory | rtD134E, rtN139K, rtQ267L | Uncertain | Unknown |
| TDF-associated | rtA194T | Not observed with BSV | Tenofovir |
The emergence of resistance to nucleos(t)ide analogs is an inevitable concern in chronic HBV therapy due to the high replicative rate of HBV and the error-prone nature of its reverse transcriptase. While BSV has demonstrated a high genetic barrier to resistance in clinical trials, with only rare cases of virologic breakthrough reported, recent research has identified specific mutations associated with reduced susceptibility to BSV [2]. The first documented case of BSV resistance involved a patient who experienced viral breakthrough after 64 weeks of BSV monotherapy. Sequencing analysis of the HBV reverse transcriptase domain from this patient revealed a complex mutation pattern including rtL180M, rtM204V, and several other changes [2].
Functional characterization of these mutations through in vitro drug susceptibility assays confirmed that the combination of rtL180M and rtM204V mutations—already known to confer resistance to lamivudine—also reduces susceptibility to BSV [2]. This finding highlights the potential for cross-resistance between BSV and other nucleos(t)ide analogs, an important consideration for treatment sequencing strategies. Researchers should note that these resistance-associated mutations are located in the catalytic domains of the reverse transcriptase enzyme and may impact viral fitness, potentially explaining their relatively rare emergence in clinical settings [2].
Cell Culture and Transfection:
Assessment of Antiviral Activity:
Supplementary Assays:
Figure 1: Comprehensive Workflow for BSV Resistance Monitoring and Characterization
This compound represents a valuable addition to the arsenal against chronic hepatitis B, demonstrating noninferior efficacy to established agents like TDF and TAF while offering potential advantages in renal and bone safety profiles. The standardized virologic endpoints outlined in this document, particularly HBV DNA < 69 IU/mL as the primary response criterion, provide consistent metrics for evaluating BSV's antiviral potency across clinical and research settings. The experimental methodologies detailed for viral quantification, resistance monitoring, and in vitro characterization offer robust frameworks for both preclinical development and clinical monitoring of treatment-emergent resistance.
For drug development professionals, these application notes highlight several critical considerations for future research directions. First, the relationship between quantitative HBsAg levels and hepatocarcinogenesis risk—even in patients with controlled HBV DNA—suggests that combined assessment of viral parameters may provide enhanced prognostic information [6]. Second, the emerging understanding of BSV's resistance profile underscores the importance of ongoing surveillance for treatment-emergent mutations, particularly in patients with prior lamivudine exposure who may harbor pre-existing mutations with cross-resistance potential [2]. Finally, the novel mechanisms of HBV replication control, such as the recently identified role of CIITA in suppressing viral transcription, open new avenues for complementary therapeutic approaches that may enhance the efficacy of nucleotide analogs like BSV [7].
As the clinical experience with BSV expands beyond South Korea, these standardized protocols for virologic response assessment will facilitate meaningful comparisons across diverse patient populations and treatment settings. Ongoing research should focus on optimizing treatment durations, identifying predictors of response, and exploring combination strategies that might ultimately lead to functional cure of chronic hepatitis B.
The following table summarizes the key efficacy data for HBeAg seroconversion from clinical trials of besifovir:
Table 1: HBeAg Seroconversion Rates in this compound Clinical Trials
| Study Duration & Design | Patient Cohort | Comparison Groups | HBeAg Seroconversion Rates | Key References |
|---|---|---|---|---|
| Phase IIb (48 weeks) [1] | Treatment-naive HBeAg-positive patients | This compound 90 mg vs. This compound 150 mg vs. Entecavir 0.5 mg | 11.11% vs. 15.00% vs. 9.52% (p>0.05) | [1] |
| Phase 3 & Extensions (up to 192 weeks) [2] [3] | Treatment-naive patients continuing or switching to this compound | BSV-BSV group vs. TDF-BSV group (switched at week 48) | Rates were similar between groups over 144 and 192 weeks (specific percentages not provided in all sources). | [2] [3] |
| Phase 4 (48 weeks) [4] | Patients virally suppressed on TDF, randomized to switch | Switch to this compound vs. Continue TDF | Not Reported (Study focused on maintained virologic suppression) | [4] |
This protocol outlines the standardized procedures for monitoring and confirming HBeAg seroconversion in chronic hepatitis B patients treated with this compound in a clinical research setting.
The goal of antiviral therapy for HBeAg-positive chronic hepatitis B is to achieve sustained HBeAg seroconversion, defined as the loss of HBeAg and development of antibody to HBeAg (anti-HBe). This is a key marker of partial immune control over the virus [5]. This protocol ensures consistent and accurate monitoring of this critical treatment endpoint in clinical trials involving this compound.
The following diagram illustrates the key stages and decision points in the monitoring protocol for a patient on this compound therapy:
4.1. Serological Testing for HBeAg and Anti-HBe
4.2. Virological and Biochemical Monitoring
4.3. Resistance Surveillance
Besifovir dipivoxil maleate (BSV) is a novel acyclic nucleotide phosphonate approved in South Korea for treating chronic hepatitis B (CHB). As a prodrug of guanosine monophosphate analog, BSV demonstrates potent antiviral activity against hepatitis B virus (HBV) replication by targeting the viral polymerase. Clinical development has emphasized its comparable efficacy to established nucleos(t)ide analogs like tenofovir disoproxil fumarate (TDF) and entecavir (ETV), while offering improved renal and bone safety profiles—particularly advantageous for long-term therapy [1] [2]. These notes consolidate experimental protocols and clinical data to support researchers in evaluating BSV's therapeutic profile.
Recent real-world studies demonstrate BSV's effectiveness in suppressing HBV replication and reducing hepatocellular carcinoma (HCC) risk. A 2025 retrospective cohort study treatment-naïve CHB patients showed BSV users had significantly lower HCC incidence compared to ETV and TDF users, and similar risk to TAF users [1].
Table 1: HCC Incidence Rates in Antiviral Therapy Groups
| Treatment Group | Patients Developing HCC | Incidence Rate (per 1000 Person-Years) |
|---|---|---|
| This compound (BSV) | 6/486 | 4.3 |
| Tenofovir Alafenamide (TAF) | 21/801 | 9.2 |
| Entecavir (ETV) | 38/852 | 12.5 |
| Tenofovir Disoproxil Fumarate (TDF) | 32/750 | 12.3 |
After statistical adjustment, the hazard ratios for HCC development remained significantly higher in ETV, TAF, and TDF groups compared to BSV, confirming BSV's potential in reducing hepatocarcinogenesis [1].
BSV demonstrates a superior safety profile for kidney function and bone health compared to TDF, making it suitable for long-term use, especially in patients with comorbidities.
Table 2: Renal and Bone Safety Parameters in Switch Studies
| Safety Parameter | BSV Group (Switch from TDF) | TDF Group (Maintained) |
|---|---|---|
| Mean eGFR Change (%) | +1.67% | -1.24% |
| Bone Mineral Density | Increased (hip & spine) | Stable/Decreased |
| Bone Turnover Biomarkers | Significant improvement | Less favorable profile |
A 2025 randomized trial confirmed that switching from long-term TDF to BSV for 48 weeks maintained virologic response (100% in BSV group vs 98.5% in TDF group) while significantly improving renal and bone safety parameters [3] [4]. Long-term extension studies up to 144 weeks show BSV maintains viral suppression with no resistance development and preserved bone mineral density and renal function [5].
Purpose: To quantify HBV DNA suppression during BSV therapy [3] [5].
Materials:
Procedure:
Quality Control: Include standards and controls in each run; validate through central laboratory
Purpose: To assess potential nephrotoxicity through estimated glomerular filtration rate (eGFR) [3].
Materials:
Procedure:
Purpose: To evaluate bone mineral density (BMD) changes during therapy [3].
Materials:
Procedure:
Diagram Title: Clinical Trial Workflow for BSV Efficacy and Safety Assessment
The collected data position BSV as a valuable treatment option for CHB, particularly for patients requiring long-term therapy who are at risk for renal or bone complications. BSV's non-inferior antiviral efficacy compared to TDF, combined with its superior safety profile, addresses key limitations of current first-line treatments [3] [4]. The significant reduction in HCC risk observed in real-world studies further supports its potential as a first-line therapy [1].
While these application notes provide comprehensive protocols for assessing BSV's efficacy and safety, researchers should note that specific ALT normalization criteria (including upper limit of normal values and testing methodologies) used in BSV clinical trials were not available in the searched literature. Future studies should establish standardized ALT monitoring protocols specific to BSV therapy.
Besifovir dipivoxil maleate is an oral acyclic nucleotide phosphonate (a guanosine monophosphate analog) that potently inhibits hepatitis B virus (HBV) replication by targeting the viral polymerase [1] [2]. It was approved in South Korea in 2017 and is recommended as a first-line antiviral therapy (AVT) for treatment-naïve CHB patients [3] [4].
The need for well-tolerated long-term therapies is critical in CHB management, as most patients require lifelong viral suppression. Long-term use of TDF, while effective, has been associated with a gradual decline in renal function and bone mineral density (BMD) [5] [6]. Evidence now shows that BSV offers a comparable antiviral efficacy with an improved safety profile, making it a suitable agent for extended administration [7] [4].
Clinical trials and cohort studies have consistently shown that BSV maintains high virologic response rates over extended periods, up to 144 weeks and beyond.
Table 1: Long-Term Virologic Efficacy of this compound
| Study Type / Population | Duration | Virologic Response (HBV DNA <69 IU/mL) | Virologic Response (HBV DNA <20 IU/mL) | Study Reference |
|---|---|---|---|---|
| Phase 3 Extensional Study (BSV-BSV) | 144 Weeks | 87.7% (71/81) | 80.3% (65/81) | [4] |
| Phase 3 Extensional Study (TDF-BSV)* | 144 Weeks (48w TDF + 96w BSV) | 92.1% (70/76) | 85.5% (65/76) | [4] |
| Randomized Trial (Switching from TDF) | 48 Weeks after switch | -- | 100.0% (64/64) | [5] [8] |
| Real-World Cohort (Treatment-naïve) | Median 38.6 months | -- | -- | [3] |
*Patients switched from TDF to BSV after 48 weeks.
Furthermore, a large retrospective real-world cohort study (n=2,889) suggested that BSV may be effective in reducing the long-term risk of hepatocellular carcinoma (HCC), showing a significantly lower incidence of HCC compared to patients treated with entecavir (ETV) or TDF [3].
The superior safety profile of BSV, particularly regarding bone and renal parameters, is a key advantage for long-term use.
Table 2: Long-Term Safety Profile of this compound
| Safety Parameter | Findings in Long-Term BSV Administration | Study Reference |
|---|
| Bone Safety | • BMD significantly improved in patients who switched from TDF to BSV. • BSV solo treatment preserved BMD over 144 weeks. • Significant improvement in bone turnover biomarkers. | [5] [4] | | Renal Safety | • Mean eGFR percentage change improved after switching from TDF to BSV (+1.67% vs. -1.24% with TDF). • Renal function was well-preserved over 144 weeks of BSV treatment. | [5] [8] [4] | | Other Considerations | • Must be co-administered with L-carnitine (660 mg) [4]. • No drug-resistant mutations to BSV were noted through 144 weeks of therapy [4]. | |
For researchers aiming to replicate or build upon these clinical findings, here are the key methodological details from the cited studies.
This methodology is based on a randomized, open-label, active-controlled, non-inferiority phase 4 trial [5] [8].
This protocol details the extensional phase of the phase 3 trial, evaluating BSV's long-term profile [4].
The following diagram illustrates the key patient management workflow and monitoring parameters for long-term this compound administration, based on the protocols from the clinical trials:
These findings position BSV as a viable and advantageous long-term treatment strategy for patients with chronic hepatitis B.
Besifovir Dipivoxil Maleate (BSV) is an acyclic nucleotide phosphonate that inhibits hepatitis B virus (HBV) DNA polymerase [1]. While the exact molecular mechanism by which BSV depletes L-carnitine is not fully detailed in the available literature, its co-administration with L-carnitine supplementation is a standard and mandatory practice in clinical use and trials [2] [1]. This requirement strongly suggests that BSV or its metabolites interfere with carnitine homeostasis, potentially by increasing its renal excretion or disrupting its biosynthesis.
L-carnitine is essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation [3]. Its deficiency can impair energy production, particularly in tissues like liver and muscle that rely heavily on fatty acid metabolism.
The diagram below illustrates the essential role of L-carnitine in fatty acid metabolism, the process disrupted by its deficiency.
Q1: Why is L-carnitine co-administration mandatory with this compound? Research indicates that BSV treatment leads to a reduction in serum L-carnitine levels. A clinical study noted that BSV reduced the serum L-carnitine level in 94.1% of 114 patients, and these levels normalized after supplementation [2]. Co-administration prevents the negative clinical consequences of deficiency, such as impaired energy metabolism and potential myopathy, ensuring patient safety and uninterrupted antiviral therapy.
Q2: How does this compound's renal safety profile compare to Tenofovir Disoproxil Fumarate (TDF)? A recent large-scale, nationwide cohort study demonstrated that BSV has a more favorable renal safety profile than TDF. The study, which included nearly 40,000 patients, found:
| Antiviral Agent | Incidence Rate of CKD (per 1,000 person-years) | Adjusted Hazard Ratio (HR) for CKD |
|---|---|---|
| This compound (BSV) | 2.29 | 1.00 (Reference) |
| Tenofovir (TDF) | 3.42 | 1.36 (95% CI: 1.07–1.73) |
Source: Adapted from [4]. CKD: Chronic Kidney Disease, Stage 3 or higher. The risk difference was more pronounced in patients aged 60 and older, suggesting BSV may be a safer option for elderly patients or those at high risk for renal impairment [4].
Q3: Does L-carnitine supplementation itself improve liver conditions like hepatic steatosis in CHB patients? A study investigating BSV with L-carnitine supplementation found that it did not show any significant improvement in hepatic steatosis over a 6-month period, as measured by the Hepatic Steatosis Index (HSI). The study concluded that the primary benefits of supplementation are to correct and prevent deficiency, not to independently treat co-existing fatty liver disease in this patient population [2].
This protocol outlines key parameters for monitoring carnitine deficiency in research settings.
1. Objective: To monitor and assess L-carnitine status in subjects receiving this compound therapy to guide appropriate supplementation.
2. Materials:
3. Procedure & Key Parameters: The following core biomarkers should be monitored at baseline and at regular intervals during treatment.
| Parameter | Biological Sample | Method | Significance & Interpretation |
|---|---|---|---|
| Free L-Carnitine | Serum/Plasma | Tandem Mass Spectrometry (MS/MS) | Primary indicator of deficiency. Low levels necessitate intervention. |
| Acylcarnitine Profile | Serum/Plasma, Dried Blood Spot | Tandem Mass Spectrometry (MS/MS) | Reveals disruption in fatty acid oxidation; specific species can indicate metabolic blocks. |
| γ-butyrobetaine (γ-BB) | Serum/Plasma | MS/MS | Precator in L-carnitine synthesis; elevated levels may indicate a block in the final synthesis step [5]. |
| Blood Urea Nitrogen (BUN) & Creatinine | Serum | Enzymatic/Colorimetric Assay | Monitor renal function. Critical as carnitine is reabsorbed by kidneys; renal impairment can exacerbate deficiency. |
4. Data Analysis:
Q1: What is the primary adverse effect of Besifovir that requires proactive management? The most common and significant adverse effect of this compound is carnitine depletion, affecting nearly all patients [1] [2]. Unlike renal and bone toxicity associated with Tenofovir Disoproxil Fumarate (TDF), carnitine depletion is a unique consideration for BSV management.
Q2: How should carnitine depletion be managed in patients or study subjects? Management requires a protocol of routine monitoring and supplementation [3] [1] [2].
Q3: How does this compound's safety profile compare to Tenofovir Disoproxil Fumarate (TDF) regarding renal and bone parameters? Recent Phase 4 trial data demonstrates that switching from long-term TDF to BSV improves renal and bone safety markers while maintaining antiviral efficacy [4] [5] [6]. The table below summarizes key quantitative findings from a 48-week study.
Table: Key Safety and Efficacy Outcomes - BSV vs. TDF (48-Week Data)
| Parameter | This compound (BSV) Group | Tenofovir Disoproxil Fumarate (TDF) Group | Significance/Notes |
|---|---|---|---|
| Virologic Response (HBV DNA <20 IU/mL) | 100% [5] [6] | 98.5% [4] [5] | Non-inferior (95% CI -0.01 to 0.04; P>0.999) [4] |
| Mean eGFR Change | +1.67% [4] [5] | -1.24% [4] [5] | Slight improvement in kidney function with BSV [6]. |
| Bone Mineral Density (BMD) | Increased (hip and spine) [4] [5] | Decreased or stable [4] | BSV group showed significant improvement in bone turnover biomarkers [4]. |
| Antiviral Resistance | None observed [6] | Not reported in study | No resistance after switching from TDF to BSV [6]. |
Q4: What are the key pharmacokinetic characteristics of this compound relevant for experimental design?
For reference in your experimental planning, here are the core methodologies from key recent studies on BSV.
Protocol 1: Switching from TDF to BSV - A Phase 4 Trial Design This protocol evaluates the efficacy and safety of switching stable patients from TDF to BSV [4].
Protocol 2: Assessing Antiviral Efficacy - Phase IIb Trial Design This earlier protocol established the non-inferiority of BSV to Entecavir (ETV) [1].
The following workflow diagram outlines the key decision points and monitoring parameters for managing subjects on this compound, based on the cited clinical protocols.
Q1: Why is L-carnitine co-administered with Besifovir?
Q2: What is the immunomodulatory role of L-carnitine in chronic HBV?
Q3: Does the BSV and L-carnitine combination improve hepatic steatosis?
| Parameter | Finding | Citation |
|---|---|---|
| Primary Outcome | No significant improvement in Hepatic Steatosis Index (HSI) was observed after 6 months of therapy. | [4] [2] |
| Key Conclusion | BSV with L-carnitine did not show any improvement of hepatic steatosis in patients with Chronic Hepatitis B (CHB). |
| HBV Mutant Type | Susceptibility to this compound |
|---|---|
| Lamivudine (LMV)-resistant | Not susceptible |
| Entecavir (ETV)-resistant | Partial resistance |
| Adefovir (ADV)-resistant | Highly sensitive |
| Tenofovir (TDF/TAF)-resistant | Susceptible |
Here are detailed methodologies from key studies to help you replicate or build upon existing research.
1. Protocol: Assessing the Immunomodulatory Effects of L-Carnitine on Immune Cells
This protocol is based on the work by Frontiers in Immunology that investigated how L-carnitine impedes viral control [3].
Sample Preparation:
In Vitro Stimulation and Culture:
Key Readouts and Assays:
The workflow below summarizes the experimental design:
2. Protocol: Evaluating Hepatic Steatosis in Clinical Studies
This method uses the Hepatic Steatosis Index (HSI), a non-invasive scoring system, to assess changes in fatty liver in patient cohorts [4] [2].
Calculation of Hepatic Steatosis Index (HSI):
Study Design:
Outcome Definition:
The following table summarizes key findings from clinical studies on besifovir's effect on bone health:
| Study Detail | Yim et al. (2025) Phase 4 Trial [1] [2] | Ahn et al. (2019) Phase 3 Trial [3] |
|---|---|---|
| Patient Population | CHB patients with suppressed virus after long-term TDF (mean: ~4.3 years) | Treatment-naïve CHB patients |
| Study Design | Randomized, 48-week, switching study (BSV vs. continued TDF) | Randomized, double-blind, 48-week (BSV vs. TDF) |
| Bone Mineral Density (BMD) Change (Hip) | BSV: +0.36% TDF: -0.70% (P=0.039) | Significant difference favoring BSV (P<0.05) | | Bone Mineral Density (BMD) Change (Spine) | BSV: +1.89% TDF: +0.28% (P=0.172) | Significant difference favoring BSV (P<0.05) | | Key Takeaway | Reversal of TDF-associated BMD loss after switching to BSV | Superior bone safety profile of BSV versus TDF from treatment initiation |
This methodology is based on a randomized, open-label, active-controlled, non-inferiority Phase 4 clinical trial [1] [2].
Q1: What is the virological efficacy of this compound compared to TDF? this compound demonstrates non-inferior antiviral efficacy. In the Phase 4 trial, 100% of patients switching to BSV maintained HBV DNA <20 IU/mL at week 48, compared to 98.5% in the continued TDF group [1] [2]. No antiviral resistance to BSV was observed after switching [5].
Q2: How does this compound compare to tenofovir alafenamide (TAF) for bone safety? Real-world studies suggest BSV and TAF have comparable virological efficacy and are both superior to TDF for bone safety [4]. One study noted a higher HBeAg seroclearance rate and less renal function decline in the BSV group compared to TAF [4].
Q3: What are the key bone-related biomarkers and endpoints to track?
The diagram below illustrates the clinical decision-making pathway for preserving bone density in CHB patients, based on the latest evidence.
The evidence strongly supports switching from TDF to this compound as a viable strategy to preserve and even improve bone density in chronic hepatitis B patients, without compromising antiviral efficacy. This approach is particularly relevant for patients on long-term TDF therapy showing signs of bone mineral loss.
| HBV Mutant Type | Associated NA Resistance | Susceptibility to this compound | Key Mutations Identified |
|---|---|---|---|
| LMV-resistant | Lamivudine | Not Susceptible [1] [2] | rtL180M, rtM204V/I [1] [2] |
| ETV-resistant | Entecavir | Partial Resistance [1] | Often includes LMV-resistance mutations [1] |
| ADV-resistant | Adefovir | Highly Sensitive [1] | rtA181T, rtN236T [1] |
| TDF-resistant | Tenofovir | Susceptible [1] | rtS106C, rtH126Y, rtD134E, rtL269I (CYEI) [1] |
This methodology is critical for identifying and characterizing drug-resistant HBV mutants [1] [2].
After a set period (e.g., 4 days post-transfection), analyze the cells and supernatant.
The experimental workflow for this protocol is summarized in the following diagram:
Both LMV and the active form of BSV are nucleos(t)ide analogues that target the reverse transcriptase (RT) domain of the HBV polymerase. The mutations rtL180M and rtM204V/I, which are classic for LMV resistance, induce structural changes in the RT domain that reduce the binding affinity or incorporation of both LMV and BSV, thereby conferring cross-resistance [1] [2].
Yes, one case study documented a patient experiencing virological breakthrough after 64 weeks of BSV monotherapy. The isolated virus harbored a complex pattern of ten mutations in the RT domain. Subsequent in vitro analysis pinpointed the rtL180M and rtM204V mutations as the primary drivers of BSV resistance [2].
In vitro evidence suggests BSV is not a recommended option for patients with confirmed LMV-resistant HBV, as these mutants show resistance to BSV [1]. However, BSV has shown potent efficacy against mutants resistant to Adefovir (ADV) and Tenofovir (TDF), making it a potential alternative for patients with those specific resistance profiles [1].
The following table summarizes the core findings from a key phase 4 clinical trial that investigated switching from TDF to BSV [1] [2].
| Aspect | Findings in BSV Group vs. TDF Group |
|---|---|
| Antiviral Efficacy | Non-inferior; 100% vs. 98.5% maintained HBV DNA <20 IU/mL at week 48. |
| Renal Safety | Better mean % change in eGFR (+1.67% vs. -1.24%). Urine protein/creatinine ratio stabilized (vs. increase in TDF group). |
| Bone Safety | Significant improvement in bone turnover biomarkers. Increase in hip and spine bone mineral density. |
For the clinical trial cited above, the methodology was as follows [1]:
A phase I study provided critical data on how renal function affects BSV, which directly impacts switching protocols for patients with renal impairment [3].
The logical relationship between the rationale for switching, the clinical evidence, and the required actions for different patient populations can be visualized as follows:
Q1: How does this compound's renal safety compare to Tenofovir Alafenamide (TAF)? A1: While both BSV and TAF were developed to improve upon TDF's safety profile, direct comparative data is still limited. One real-world study suggests BSV has comparable virological response and a potentially more favorable impact on renal function compared to TAF over 42 months, though more research is needed [4]. Another large nationwide study concluded that TAF and Entecavir have similar renal safety profiles [5].
Q2: What is the mechanism behind TDF's nephrotoxicity and how is BSV different? A2: TDF is primarily excreted by the kidneys via organic anion transporters (OATs) in the proximal tubule, where it can accumulate and cause mitochondrial toxicity, leading to tubular dysfunction and kidney injury [6]. While detailed comparative mechanisms are not fully established in the provided sources, the different chemical structure of BSV and its distinct pharmacokinetic profile result in lower nephrotoxic potential [1] [2].
Q3: Is L-carnitine supplementation required with BSV, and why? A3: Yes, BSV is co-administered with L-carnitine (660 mg daily). This is because, like some other nucleotide analogs, BSV can deplete carnitine levels in the body. Carnitine is essential for energy metabolism, and its supplementation prevents potential side effects related to deficiency [1] [2].
Q4: What specific monitoring is recommended after switching a patient from TDF to BSV? A4: The clinical protocol involved monitoring the following [1]:
| Mutation(s) | Phenotype | Susceptibility to Other NAs | Key Context and Evidence |
|---|
| rtL180M + rtM204V [1] [2] | BSV-resistant | Resistant: Lamivudine, Entecavir (partial). Sensitive: Adefovir, Tenofovir. | Primary lamivudine-resistant mutations; first identified in a patient with viral breakthrough after 64 weeks of BSV monotherapy [1]. | | rtS106C + rtH126Y + rtD134E + rtL269I ("CYEI") [2] | BSV-sensitive | Resistant to Tenofovir. | A tenofovir-resistant mutant remains fully susceptible to BSV [2]. | | Adefovir-resistant mutants (e.g., rtA181T/V, rtN236T) [2] | BSV-sensitive | Resistant to Adefovir. | BSV is a potential alternative treatment for patients with adefovir resistance [2]. |
Here are answers to some frequently asked questions that researchers might have.
Q1: What is the likelihood of this compound treatment failure? Long-term clinical trials have shown that BSV has a high genetic barrier to resistance. A 144-week phase 3 trial reported no detectable drug-resistant mutations to BSV, indicating a low rate of treatment failure with proper viral suppression [3]. The first confirmed case was reported after 64 weeks of therapy in a patient with pre-existing or emerging lamivudine-resistant mutations [1].
Q2: Which patients are at higher risk for BSV treatment failure? Patients with a history of lamivudine or telbivudine treatment, or those with undetected pre-existing lamivudine-resistant mutants (particularly rtL180M and rtM204V/I), are at the highest risk [1] [2].
Q3: How should a suspected BSV treatment failure be managed? In vitro data suggests effective alternative options:
Q4: Can BSV be used to treat resistance to other antivirals? Yes, BSV shows promise as a salvage therapy. It is effective in vitro against mutants that are resistant to adefovir, entecavir (though partial cross-resistance may exist), and even some tenofovir-resistant strains [2].
This protocol summarizes the key methodology used in recent studies to identify and characterize BSV-resistant HBV mutants [1] [2].
1. Objective To assess the susceptibility of patient-derived or artificially generated HBV reverse transcriptase (RT) mutants to BSV and other NAs in cell culture.
2. Materials
3. Workflow The experimental process for identifying and confirming BSV resistance involves the following key steps, which you can visualize in the diagram below.
4. Data Analysis
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| No HBV replication signal in Southern blot. | Inefficient transfection; non-viable HBV clone. | Check transfection efficiency with a control plasmid (e.g., GFP). Re-sequence the HBV clone to confirm integrity. |
| High background in Southern blot. | Incomplete digestion of input plasmid DNA. | Optimize DNase I concentration and incubation time during the nuclease digestion step. |
| No drug effect observed on mutant clones. | Confirmed resistance. | Include a wild-type HBV control to validate the assay. Test a broader concentration range of the drug. |
| High variation in ELISA results. | Inconsistent cell seeding or transfection. | Ensure cells are seeded at a uniform density. Use fresh transfection reagents. |
The following table summarizes key quantitative data from recent studies comparing this compound with other antivirals, with a focus on bone and renal safety and long-term outcomes like Hepatocellular Carcinoma (HCC) risk.
| Aspect | Comparative Drug | Key Findings for this compound (BSV) | Study Details |
|---|---|---|---|
| Antiviral Efficacy | Tenofovir Disoproxil Fumarate (TDF) | 100% virologic response (HBV DNA <20 IU/mL) vs. 98.5% for TDF; demonstrates non-inferiority [1] [2] [3]. | 48-week randomized trial; patients switched from long-term TDF to BSV [2]. |
| Bone Safety | Tenofovir Disoproxil Fumarate (TDF) | Increased hip and spine bone mineral density (BMD); significant improvement in bone turnover biomarkers [1] [2] [4]. | 48-week trial; patients switching from TDF to BSV saw improved BMD [2]. |
| Renal Safety | Tenofovir Disoproxil Fumarate (TDF) | Improved estimated glomerular filtration rate (eGFR) (+1.67% vs. -1.24% for TDF) [1] [2]. | 48-week trial; mean percentage change from baseline [2]. |
| HCC Risk Reduction | Entecavir (ETV), TDF, TAF | Significantly lower HCC incidence vs. ETV and TDF; comparable to TAF [5]. | Retrospective cohort study; incidence rate: 4.3 per 1000 person-years for BSV [5]. |
For researchers designing studies to evaluate the bone safety profile of antiviral drugs, the following methodologies from the cited clinical trials can serve as a reference.
This protocol is based on the 48-week randomized trial where patients switched from TDF to BSV [2].
This protocol is based on the retrospective cohort study comparing HCC incidence among different antivirals [5].
Understanding the mechanism of BSV and how it differs from TDF is key to explaining its improved safety profile.
This compound is an acyclic nucleotide phosphonate and a prodrug. Its mechanism of action can be summarized as follows [7]:
The diagram below illustrates the proposed pathway for Tenofovir (TDF)-induced bone toxicity and the potential advantages of this compound.
Q1: A clinician asks: "We have a CHB patient on long-term TDF therapy showing early signs of bone density decline. What is the evidence for switching to BSV?"
Q2: A safety pharmacologist asks: "What is the proposed mechanism behind BSV's improved bone safety profile compared to TDF?"
Q3: A clinical development lead asks: "Beyond bone safety, does BSV offer any other long-term benefits for CHB patients?"
The table below summarizes key quantitative findings from recent clinical studies, highlighting the comparative safety and efficacy of BSV and TDF.
| Metric | Besifovir (BSV) | Tenofovir Disoproxil Fumarate (TDF) | Study Design & Context |
|---|---|---|---|
| Virologic Response (HBV DNA <20 IU/mL) | 100.0% [1] [2] | 98.5% [1] [2] | 48-week RCT; patients virally suppressed on TDF for a median of 4.14 years prior to switch [1] [2] |
| Bone Mineral Density (BMD) Change | Increase in hip and spine BMD [1] [2] [3] | Decrease in BMD [1] [2] | 48-week RCT; switch study [1] [2] |
| Bone Turnover Biomarkers | Significant improvement [1] [2] | Worsening trends [1] [2] | 48-week RCT; switch study [1] [2] |
| Renal Function (eGFR % Change) | +1.67% [1] [2] | -1.24% [1] [2] | 48-week RCT; switch study [1] [2] |
| Chronic Kidney Disease (CKD) Incidence | 2.29 per 1,000 person-years [4] | 3.42 per 1,000 person-years [4] | Nationwide cohort study; treatment-naïve patients [4] |
| Osteoporosis Risk (vs. Entecavir) | Not applicable | 30% higher risk (HR 1.30) [5] | Nationwide cohort study (TDF vs. ETV) [5] |
For research and development professionals, the methodology and context of these findings are critical.
This 48-week, randomized, open-label, active-controlled, non-inferiority phase 4 trial provides the most direct evidence for your query [1] [2].
The following diagram illustrates the workflow and primary outcomes of this key clinical trial.
Preclinical studies offer a deeper understanding of how TDF negatively impacts bone quality beyond BMD measurements, which explains the clinical findings.
The table below summarizes key renal outcomes from recent comparative studies.
| Antiviral Agent | Comparison | Key Renal Safety Findings | Study Design & Population | Citation |
|---|
| Besifovir (BSV) | vs. Tenofovir Disoproxil Fumarate (TDF) | ↓ 36% risk of CKD (aHR: 1.36 for TDF) • IR of CKD: 2.29 (BSV) vs. 3.42 (TDF) per 1,000 person-years • Greater protective effect in patients aged ≥60 years (aHR: 1.62 for TDF) | Retrospective nationwide cohort • 39,950 treatment-naïve CHB patients • Follow-up: 2018-2022 | [1] | | This compound (BSV) | vs. Tenofovir Alafenamide (TAF) | Comparable eGFR decline over 42 months • No significant difference in renal function decline between groups | Multicenter retrospective cohort • 537 treatment-naïve CHB patients • Real-world data | [2] | | Tenofovir Alafenamide (TAF) | vs. Tenofovir Disoproxil Fumarate (TDF) | • No cases of proximal renal tubulopathy (PRT) with TAF vs. 10 cases with TDF (P<0.001) • Fewer renal adverse event discontinuations (3/6360 vs. 14/2962, P<0.001) • More favorable changes in renal biomarkers (CrCl, UACR, RBP:Cr, β2M:Cr) | Integrated analysis of 26 clinical trials • 9,322 adults and children with HIV • 12,519 person-years of TAF exposure | [3] | | Tenofovir Alafenamide (TAF) | vs. Entecavir (ETV) | No significant difference in incidence of CKD or End-Stage Renal Disease (ESRD) after propensity score matching. | Nationwide analysis • 60,178 treatment-naïve CHB patients with normal renal function | [4] |
For the key studies cited above, here is a summary of their core methodologies.
Nationwide Cohort Study (BSV vs. TDF) [1]
Integrated Clinical Trial Analysis (TAF vs. TDF) [3]
The following diagram illustrates the relationship between the antiviral agents and the supporting evidence for renal safety decisions, based on the cited studies.
| Antiviral Agent | Study Design & Duration | Virological Response (VR) Definition & Rate | Key Safety Outcomes | References |
|---|
| Besifovir (BSV) | RCT; 48 weeks; Switched from long-term TDF (n=64) | VR: 100.0% (HBV DNA <20 IU/mL) Conclusion: Non-inferior to TDF | Renal: Better mean % change in eGFR (+1.67%) Bone: Increased hip and spine BMD | [1] [2] [3] | | Tenofovir Disoproxil Fumarate (TDF) | RCT; 48 weeks; Continued TDF (n=66) | VR: 98.5% (HBV DNA <20 IU/mL) | Renal: Decline in mean % eGFR (-1.24%) Bone: Decreased hip BMD | [1] [2] [3] | | This compound (BSV) | Real-world; 42 months; Treatment-naïve (n=202) | VR: 85.0% at 2 years (in PSM analysis) Conclusion: Non-inferior to TAF | Renal: Less decline in renal function | [4] | | Tenofovir Alafenamide (TAF) | Real-world; 42 months; Treatment-naïve (n=335) | VR: 88.7% at 2 years (in PSM analysis) | | [4] | | This compound (BSV) | Retrospective cohort; median 38.6 months; Treatment-naïve (n=486) | HCC Incidence: 4.3 per 1000 person-years | | [5] | | Tenofovir Disoproxil Fumarate (TDF) | Retrospective cohort; median 38.6 months; Treatment-naïve (n=750) | HCC Incidence: 12.3 per 1000 person-years | | [5] |
For researchers, the methodologies from key studies are detailed below:
1. Yim et al. (2025) - Switching Study from TDF to BSV [1]:
2. Kim et al. (2024) - Real-World BSV vs. TAF [4]:
The different safety profiles of these antivirals are linked to their distinct mechanisms at the cellular and molecular level. The following diagram illustrates the proposed signaling pathways for TDF's extra-antiviral effects and the mechanism for BSV's improved safety.
The diagram illustrates two key concepts:
Current evidence firmly establishes that This compound is non-inferior to tenofovir disoproxil fumarate in antiviral efficacy for chronic hepatitis B patients, whether switching from long-term TDF therapy or as initial treatment compared to TAF [1] [4].
The table below summarizes key findings from recent clinical studies on first-line chronic hepatitis B (CHB) treatments.
| Treatment | Antiviral Efficacy (HBV DNA suppression) | Impact on HCC Risk | Kidney & Bone Safety Profile | Reported Cost-Effectiveness |
|---|---|---|---|---|
| Besifovir (BSV) | Non-inferior to TDF (100% vs 98.5% response after 48 weeks) [1] [2] | Significantly lower incidence vs ETV and TDF; similar to TAF [3] | Improved kidney function and bone density after switch from TDF [1] [2] [4] | Data not available in searched literature |
| Tenofovir Disoproxil Fumarate (TDF) | Comparator in BSV trials (high efficacy maintained) [1] [2] | Higher incidence than BSV [3] | Gradual decrease in eGFR and BMD with long-term use [1] [4] | Cost-ineffective in China, even with procurement policy [5] |
| Tenofovir Alafenamide (TAF) | Not directly compared with BSV in results | Similar incidence to BSV; lower than ETV/TDF [3] | Better kidney & bone safety than TDF (per known profile) | Most cost-effective long-term therapy in China with procurement policy [5] |
| Entecavir (ETV) | Not directly compared with BSV in results | Higher incidence than BSV [3] | Better kidney & bone safety than TDF (per known profile) | Cost-ineffective in China, even with procurement policy [5] |
For researchers, here are the methodologies from the pivotal clinical studies that generated the data in the table above.
This study demonstrated BSV's non-inferior efficacy and superior safety profile in patients previously controlled with TDF [2].
This large, real-world study compared the long-term risk of hepatocellular carcinoma (HCC) across different antiviral regimens [3].
The following diagram outlines the key considerations and evidence-based options for antiviral therapy selection in Chronic Hepatitis B, based on the findings from the searched literature.
Recent in vitro studies provide detailed insights into how BSV performs against a range of existing drug-resistant HBV mutants.
| HBV Mutant Type | Key Amino Acid Substitutions | Susceptibility to Besifovir |
|---|---|---|
| Lamivudine (LAM)-Resistant | rtL180M + rtM204V (MV mutant) [1] [2] | Resistant |
| Entecavir (ETV)-Resistant | Various, including LAM-resistant backbone + additional mutations (e.g., rtT184A, rtS202G) [1] [2] | Partially Resistant |
| Adefovir (ADV)-Resistant | rtA181T/V, rtN236T [1] [2] | Susceptible |
| Tenofovir (TDF)-Resistant | rtS106C, rtH126Y, rtD134E, rtL269I (CYEI mutant) [1] [2] | Susceptible |
The data in the tables above are primarily derived from standardized in vitro drug susceptibility assays. The general workflow is as follows [1] [2] [3]:
Clone Generation:
Cell Culture & Transfection:
Drug Treatment:
Analysis of HBV Replication (4 days post-transfection):
Data Calculation:
The following diagram illustrates the mechanism of antiviral activity and the development of resistance for BSV and ETV, based on the experimental data.
The experimental data indicates distinct clinical implications for the resistance profiles of this compound and entecavir: